molecular formula C18H16BrClN2OS B389091 3-[(2Z)-4-(4-BROMOPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL

3-[(2Z)-4-(4-BROMOPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL

Cat. No.: B389091
M. Wt: 423.8g/mol
InChI Key: GHMRKGWBLIZESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-[(2Z)-4-(4-BROMOPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is a complex organic molecule that features a thiazole ring substituted with bromophenyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-4-(4-BROMOPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This step involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethyl sulfoxide (DMSO).

    Substitution Reactions: The introduction of the bromophenyl and chlorophenyl groups is achieved through nucleophilic substitution reactions. Reagents such as bromobenzene and chlorobenzene are used in the presence of a catalyst like palladium on carbon (Pd/C).

    Hydroxylation: The final step involves the addition of a hydroxyl group to the propanol chain, which can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-4-(4-BROMOPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu), and palladium catalysts.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted thiazoles.

Scientific Research Applications

3-[(2Z)-4-(4-BROMOPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL: has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2Z)-4-(4-BROMOPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors (GPCRs).

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

3-[(2Z)-4-(4-BROMOPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL: can be compared with other similar compounds:

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of bromophenyl and chlorophenyl groups in This compound

Properties

Molecular Formula

C18H16BrClN2OS

Molecular Weight

423.8g/mol

IUPAC Name

3-[4-(4-bromophenyl)-2-(4-chlorophenyl)imino-1,3-thiazol-3-yl]propan-1-ol

InChI

InChI=1S/C18H16BrClN2OS/c19-14-4-2-13(3-5-14)17-12-24-18(22(17)10-1-11-23)21-16-8-6-15(20)7-9-16/h2-9,12,23H,1,10-11H2

InChI Key

GHMRKGWBLIZESW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CSC(=NC3=CC=C(C=C3)Cl)N2CCCO)Br

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=NC3=CC=C(C=C3)Cl)N2CCCO)Br

Origin of Product

United States

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